molecular formula C28H30FN5O2 B1667223 BMS-566419 CAS No. 566161-24-8

BMS-566419

Cat. No.: B1667223
CAS No.: 566161-24-8
M. Wt: 487.6 g/mol
InChI Key: XEVJUIZOZCFECP-UHFFFAOYSA-N
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Description

BMS 566419 is a chemically synthesized compound known for its potent inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. BMS 566419 has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

BMS 566419 is synthesized through a series of chemical reactions involving acridone derivativesThe synthesis typically involves the use of reagents such as piperazine, pyridine, and fluorinated compounds under controlled conditions .

Industrial Production Methods

While specific industrial production methods for BMS 566419 are not widely documented, the synthesis likely follows standard pharmaceutical manufacturing practices. This includes large-scale chemical synthesis, purification through crystallization or chromatography, and rigorous quality control to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS 566419 primarily undergoes substitution reactions due to the presence of reactive functional groups such as fluorine and piperazine. These reactions are crucial for modifying the compound to enhance its biological activity and pharmacokinetic properties .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BMS 566419 include:

  • Piperazine
  • Pyridine
  • Fluorinated compounds
  • Various solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl)

The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity .

Major Products Formed

The major products formed from the reactions involving BMS 566419 are primarily derivatives with enhanced inhibitory activity against IMPDH. These derivatives are tested for their efficacy in inhibiting the proliferation of immune cells and reducing inflammation .

Scientific Research Applications

BMS 566419 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Mycophenolate mofetil (MMF): Another inosine monophosphate dehydrogenase inhibitor used in clinical settings for its immunosuppressive properties.

    Ribavirin: An antiviral drug that also inhibits inosine monophosphate dehydrogenase, though its primary use is in treating viral infections.

Uniqueness of BMS 566419

BMS 566419 is unique due to its acridone-based structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other inosine monophosphate dehydrogenase inhibitors. Its specific modifications enhance its potency and selectivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVJUIZOZCFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566161-24-8
Record name BMS-566419
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-566419
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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